

# comparative studies of CR-1-30-B in different species

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A Comprehensive Comparative Guide to Complement Receptor 1 (CR1/CD35)

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Complement Receptor 1 (CR1), likely referenced as **CR-1-30-B**, across different species. CR1 is a crucial membrane protein that plays a central role in regulating the complement system, a key component of the innate immune response. The "-30-" in the query likely alludes to the 30 Complement Control Protein (CCP) repeats that form the extracellular domain of the most common human CR1 variant, while "-B" may refer to its B-cell regulatory functions or the C3b-binding activity of its Long Homologous Repeat B (LHR-B). This guide details its performance, supported by experimental data, and compares it with other complement regulatory proteins.

# Comparative Analysis of CR1 Structure and Function

CR1 exhibits significant structural and functional variations across species, primarily between primates and other mammals. In humans, CR1 is a large single-chain transmembrane glycoprotein encoded by the CR1 gene. In contrast, mice produce two forms of complement receptors, CR1 and CR2, from a single Cr2 gene through alternative splicing.[1][2] This fundamental genetic difference underlies many of the observed functional distinctions.

The primary functions of CR1 are the binding of complement components C3b and C4b, acting as a cofactor for their degradation by Factor I, and accelerating the decay of C3 and C5



convertases.[3][4] It is also involved in the clearance of immune complexes and pathogens, and the regulation of B-cell responses.

## **Data Presentation**

Table 1: Comparison of CR1 Characteristics in Different Species

Feature	Human	Mouse	Other Primates (e.g., Chimpanzee, Rhesus Monkey)
Gene	CR1	Cr2 (alternative splicing with Cr2)	CR1 or CR1-like
Major Isoform Size (kDa)	~220 (most common variant)	~200	Variable (55-75 kDa or 130-165 kDa on erythrocytes)
Erythrocyte Expression	Yes (100-1000 molecules/cell)	No	Yes (10 to 100-fold higher than humans)
Primary Ligands	C3b, C4b, C1q	C3b, C4b	C3b, C4b

Table 2: Binding Affinities of Human CR1 and its Domains to C3b and C4b

CR1 Variant/Domain	Ligand	Binding Affinity (KD, nM)	Method
Soluble CR1 (sCR1)	C3b (dimer)	1.8	Radioligand Binding
Soluble CR1 (sCR1)	C4b (dimer)	12	Radioligand Binding
LHR-B	C3b	336.6 ± 28.8	In-solution affinity
LHR-A	C4b	1231.0 ± 116.9	In-solution affinity
LHR-BC	C3b	78.2 ± 10.4	In-solution affinity
LHR-AB	C4b	530.2 ± 32.1	In-solution affinity

Table 3: Comparison of Human CR1 with Other Complement Regulatory Proteins



Protein	Primary Ligand(s)	Key Function(s)	Apparent Association Constant (appKa) for C3b,Bb (µM-1)
CR1 (CD35)	C3b, C4b	Decay acceleration, Factor I cofactor, Immune complex clearance	1
DAF (CD55)	C3/C5 convertases	Decay acceleration	0.91
MCP (CD46)	C3b, C4b	Factor I cofactor	Not directly comparable
Factor H	C3b	Alternative pathway regulation, Factor I cofactor	2.9
CR2 (CD21)	iC3b, C3dg, Epstein- Barr virus	B-cell activation and development	Not applicable

# Experimental Protocols Quantification of Erythrocyte CR1 Density by Flow Cytometry

This method determines the number of CR1 molecules on red blood cells.

#### Methodology:

- Sample Preparation: Collect whole blood in EDTA-containing tubes. Prepare a 1:10 dilution of the blood in PBS containing 1% BSA.
- Immunostaining:
  - $\circ\,$  Transfer 100  $\mu L$  of the diluted erythrocytes to a microfuge tube and centrifuge to pellet the cells.



- Discard the supernatant and add 20  $\mu$ L of a biotinylated anti-CR1 monoclonal antibody (e.g., J3D3 at 0.5  $\mu$ g/ $\mu$ L) directly to the cell pellet. For a negative control, add 20  $\mu$ L of PBS-BSA buffer alone.
- Gently mix and incubate for 45 minutes at 4°C.
- Wash the cells twice with 1 mL of cold PBS-BSA.
- Resuspend the pellet in 20 μL of phycoerythrin (PE)-conjugated streptavidin and incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 1 mL of cold PBS-BSA.
- Resuspend the final cell pellet in 500 μL of PBS for analysis.
- Flow Cytometry Analysis:
  - Acquire the samples on a flow cytometer.
  - Gate on the erythrocyte population using forward and side scatter plots.
  - Measure the mean fluorescence intensity (MFI) of the PE signal for the gated population.
- Quantification:
  - Generate a standard curve using erythrocytes with known CR1 densities (calibrators).
  - Plot the MFI of the calibrators against their known CR1 density.
  - Determine the CR1 density of the unknown samples by interpolating their MFI values on the standard curve.

## **CR1-Mediated Phagocytosis Assay**

This assay measures the ability of phagocytic cells (e.g., macrophages) to engulf particles opsonized with complement via CR1.

#### Methodology:



- Cell Culture: Plate macrophages (e.g., primary human monocyte-derived macrophages) in a
   24-well plate with glass coverslips and culture until adherent.
- · Opsonization of Particles:
  - Use sheep red blood cells (SRBCs) or zymosan beads as particles.
  - To opsonize with C3b, incubate the particles with a source of complement (e.g., C5-deficient serum to prevent lysis) and anti-particle IgM antibodies.
- Phagocytosis:
  - Wash the cultured macrophages with warm media.
  - Add the opsonized particles to the macrophage-containing wells at a specific particle-tocell ratio (e.g., 10:1).
  - Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for phagocytosis. As a control for non-specific binding, perform an incubation at 4°C.
- · Quantification:
  - Microscopy:
    - Wash the wells extensively with cold PBS to remove non-ingested particles.
    - Fix the cells with paraformaldehyde and stain the nuclei with DAPI.
    - Visualize under a fluorescence microscope. The number of ingested fluorescent particles per cell can be counted.
  - Flow Cytometry:
    - Use fluorescently labeled particles (e.g., pHrodo-conjugated zymosan, which fluoresces in the acidic environment of the phagosome).
    - After incubation, detach the macrophages using a gentle enzyme like TrypLE.



 Analyze the cells by flow cytometry to quantify the percentage of fluorescent cells and the MFI, which correspond to the extent of phagocytosis.

# **Decay-Accelerating Activity (DAA) Assay**

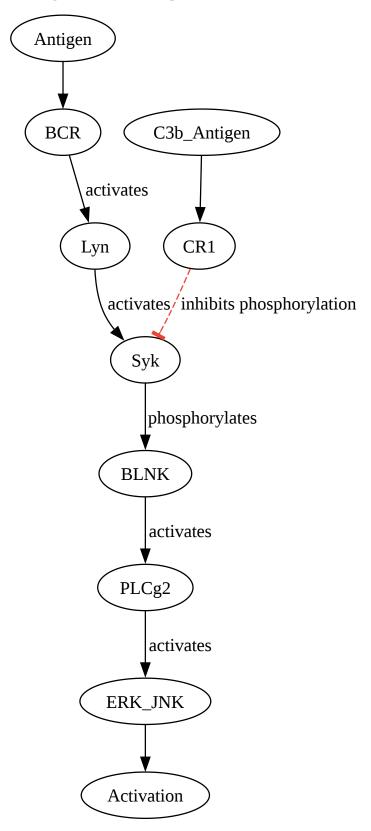
This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

#### Methodology:

- Preparation of C3 Convertase:
  - The classical pathway C3 convertase (C4b2a) is typically assembled on antibodysensitized sheep erythrocytes (EA).
  - Incubate EA with purified C1 and C4 to generate EAC14b cells.
  - Add purified C2 to form EAC14b2a.
- Decay Acceleration:
  - Incubate the EAC14b2a cells with varying concentrations of purified soluble CR1 or a control buffer for a specific time at 30°C.
- Measurement of Remaining Convertase Activity:
  - After the decay step, add a source of C3 and other late complement components (e.g.,
     C3-C9 or guinea pig serum diluted in EDTA to block further convertase formation).
  - Incubate to allow for lysis of the erythrocytes.
  - Quantify the hemoglobin release by measuring the absorbance of the supernatant at 414
     nm.
- Data Analysis:
  - Calculate the percentage of hemolysis for each concentration of CR1.
  - The DAA is inversely proportional to the amount of hemolysis. Plot the percentage of inhibition of lysis against the CR1 concentration to determine the specific activity.

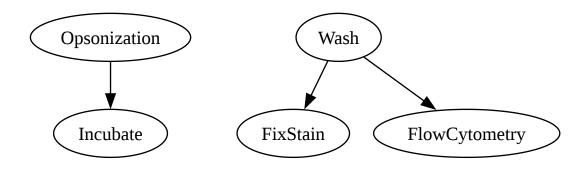


# Mandatory Visualization Signaling Pathways and Experimental Workflows





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